In Vitro 5-HT1B Antagonism: Trelanserin vs. Sumatriptan in Canine Saphenous Vein
Trelanserin demonstrates competitive antagonism against sumatriptan-induced contractions in canine isolated saphenous vein, a model of 5-HT1B-mediated vascular response [1]. The pA2 value of 8.17 quantifies its potency, directly comparable to sumatriptan's agonistic effect. This contrasts with selective 5-HT2A antagonists like ketanserin, which do not antagonize this 5-HT1B-mediated contraction [2].
| Evidence Dimension | Antagonism of sumatriptan-induced contraction (pA2) |
|---|---|
| Target Compound Data | pA2 = 8.17 ± 0.36 |
| Comparator Or Baseline | Sumatriptan (5-HT1B/1D agonist); Ketanserin (5-HT2A antagonist): no effect |
| Quantified Difference | Potent antagonism vs. no effect from ketanserin |
| Conditions | Canine isolated saphenous vein strips (in vitro) |
Why This Matters
This confirms Trelanserin's unique ability to block 5-HT1B-mediated vasoconstriction, a property absent in pure 5-HT2A antagonists.
- [1] Galzin, A. M., et al. (2000). Effects of SL 65.0472, a novel 5-HT receptor antagonist, on 5-HT receptor mediated vascular contraction. European Journal of Pharmacology, 404(3), 361-368. View Source
- [2] Barbe, F., et al. (2003). SL65.0472 blocks 5-hydroxytryptamine-induced vasoconstriction in a dog hindlimb ischemia model. European Journal of Pharmacology, 474(1), 89-93. View Source
